N3-Methyl pantoprazole

Descripción general

Descripción

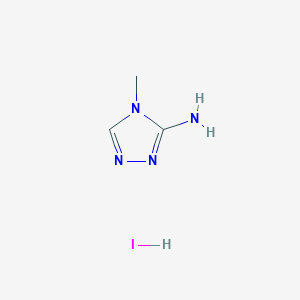

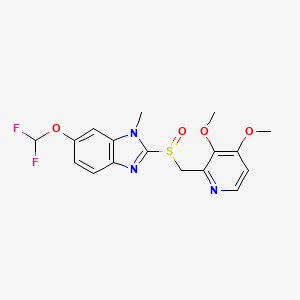

“N3-Methyl pantoprazole” is a compound with the molecular formula C17H17F2N3O4S . It contains a total of 46 bonds, including 29 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 1 double bond, and 16 aromatic bonds .

Synthesis Analysis

A mechanism for the formation of pantoprazole related compound E (RC E) is proposed involving the formation of a radical cation in the pH range of 5–8. The synthesis of pantoprazole RC E is reported using the benzidine rearrangement .

Molecular Structure Analysis

The molecular structure of “this compound” includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring. It also contains 3 ether(s) (aromatic) and 1 sulfoxide .

Chemical Reactions Analysis

The benzimidazole N3 protonation step is essential for the activation of C2 for nucleophilic attack. The overall reactivity of pantoprazole is the lowest of all the PPIs. The half-life of pantoprazole at pH 1.3 is a whopping 9.3 .

Physical And Chemical Properties Analysis

Physico-chemical methods used for pantoprazole assay are spectrophotometry and HPLC. The most commonly used method is direct spectrophotometry associated with the measurement of optical density at a wavelength of the maximum absorption of pantoprazole in various solvents .

Aplicaciones Científicas De Investigación

1. Pantoprazole-Loaded Microspheres for Gastric Ulcers and Gastroesophageal Disease

Pantoprazole, a proton pump inhibitor prodrug, is used in the treatment of gastric ulcers and gastroesophageal disease. Research has focused on creating pantoprazole-loaded microspheres using various enteric-coating polymers to protect the drug under acidic conditions and ensure its absorption in the gastrointestinal tract. Studies have shown that these microspheres can effectively stabilize pantoprazole in acidic media, which is crucial for its therapeutic efficacy (Comoglu et al., 2008).

2. Chiral Liquid Chromatography for Stereoselective Analysis

Chiral liquid chromatography-tandem mass spectrometry methods have been developed for the determination of pantoprazole enantiomers in biological samples. This technique is essential for investigating the stereoselective pharmacokinetics of pantoprazole, which is used clinically as a racemic mixture (Chen et al., 2012).

3. Pharmacokinetics and Genetic Polymorphisms

Studies have explored the effects of genetic polymorphisms in enzymes like CYP2C19, CYP3A4, and MDR1 on the metabolism of pantoprazole and its therapeutic outcomes. These polymorphisms can significantly alter the drug's plasma concentrations and effectiveness in treating conditions like Helicobacter pylori-associated peptic ulcer disease (Karaca et al., 2017).

4. Enteric Microparticles for Acid-Related Disorders

Research has also been conducted on sodium pantoprazole-loaded enteric microparticles, focusing on their physical characteristics, encapsulation efficiency, and gastro-resistance. These studies are significant for developing oral delivery systems for pantoprazole, ensuring its activation in gastric parietal cells and effectiveness in treating acid-related disorders (Raffin et al., 2006).

5. Photostability and Microencapsulation

The photostability of pantoprazole, particularly under UVC radiation, has been a focus of research. Studies have investigated the impact of microencapsulation on pantoprazole's stability, using various polymers and preparation techniques to enhance its photostability, which is crucial for its long-term storage and efficacy (Raffin et al., 2008).

Mecanismo De Acción

Target of Action

N3-Methyl Pantoprazole, like its parent compound Pantoprazole, is a proton pump inhibitor (PPI). Its primary target is the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production. By inhibiting this enzyme, this compound effectively suppresses gastric acid secretion .

Mode of Action

This compound exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of this compound to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .

Biochemical Pathways

The inhibition of the (H+, K+)-ATPase enzyme by this compound affects the gastric acid secretion pathway, leading to a decrease in stomach acidity. This can have downstream effects on various biochemical pathways, particularly those involved in digestion. For instance, it has been shown to attenuate MAPK (ERK1/2, JNK, p38)–NF-κB and apoptosis signaling pathways after renal ischemia/reperfusion injury in rats .

Pharmacokinetics

The pharmacokinetic properties of this compound are likely to be similar to those of Pantoprazole. Pantoprazole is rapidly and well absorbed, with a bioavailability of 77% . It is extensively metabolized in the liver, primarily by CYP2C19 and CYP3A4 . The elimination half-life of Pantoprazole is approximately 1 hour, but this can increase to 3.5 to 10 hours in individuals with CYP2C19 deficiency . About 71% of Pantoprazole is excreted in the urine as metabolites .

Result of Action

The primary result of this compound’s action is the suppression of gastric acid secretion. This leads to a decrease in stomach acidity, which can promote the healing of tissue damage caused by gastric acid, such as erosive esophagitis . It can also provide gastric protection to prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs .

Action Environment

The action of this compound, like other PPIs, can be influenced by various environmental factors. For instance, the pH of the stomach can affect the activation of the drug, as PPIs are weak bases that accumulate in the acidic space of the parietal cell before being converted to active sulfenamide derivatives . Additionally, factors such as diet, co-administration with other medications, and individual variations in drug metabolism can also influence the drug’s action, efficacy, and stability.

Safety and Hazards

While PPIs like pantoprazole are safe in the short-term, emerging evidence shows risks associated with long-term use. More than 90% of patients were without adverse events throughout the whole study and only 4 patients discontinued the treatment due to adverse events related to pantoprazole treatment .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

N3-Methyl pantoprazole plays a significant role in biochemical reactions, particularly in the inhibition of the H+/K+ ATPase enzyme found in the gastric parietal cells. This enzyme is crucial for the secretion of gastric acid. By inhibiting this enzyme, this compound effectively reduces gastric acid production. The compound interacts with the enzyme through covalent binding, leading to a prolonged duration of action .

Cellular Effects

This compound influences various types of cells, particularly those in the gastrointestinal tract. It affects cellular processes by inhibiting the proton pump, which in turn reduces the acidity in the stomach. This reduction in acidity can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the decreased acidity can lead to changes in the expression of genes involved in acid production and secretion .

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of the H+/K+ ATPase enzyme. This inhibition occurs through the covalent binding of the compound to the enzyme’s cysteine residues. This binding prevents the enzyme from functioning properly, thereby reducing gastric acid secretion. Additionally, this compound may influence gene expression by altering the transcription of genes involved in acid production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing gastric acid secretion. Its efficacy may decrease over time due to degradation and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces gastric acid secretion without significant adverse effects. At higher doses, toxic effects such as liver damage and alterations in blood chemistry have been observed. These threshold effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. These enzymes convert this compound into inactive metabolites, which are then excreted from the body. The compound’s interaction with these enzymes can influence metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed in the small intestine and transported to the stomach, where it accumulates in the acidic environment of the gastric parietal cells. The compound’s distribution is influenced by transporters and binding proteins that facilitate its movement across cell membranes .

Subcellular Localization

This compound is primarily localized in the gastric parietal cells, where it exerts its inhibitory effects on the H+/K+ ATPase enzyme. The compound’s localization is directed by targeting signals that ensure it reaches the specific compartments or organelles where it is needed. Post-translational modifications may also play a role in directing this compound to its site of action .

Propiedades

IUPAC Name |

6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O4S/c1-22-13-8-10(26-16(18)19)4-5-11(13)21-17(22)27(23)9-12-15(25-3)14(24-2)6-7-20-12/h4-8,16H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIXLAGYOWZQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)OC(F)F)N=C1S(=O)CC3=NC=CC(=C3OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

721924-06-7 | |

| Record name | N3-Methyl pantoprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721924067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N3-METHYL PANTOPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2LW553878 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride](/img/structure/B1427342.png)

![[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1427351.png)

![Pyrazolo[1,5-B]pyridazine-2-carboxylic acid](/img/structure/B1427354.png)